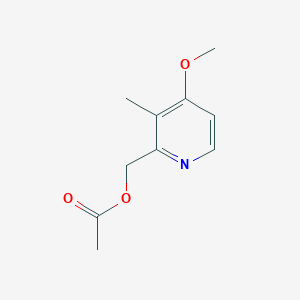

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine

Beschreibung

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a chemical compound with a pyridine ring substituted with acetoxymethyl, methyl, and methoxy groups

Eigenschaften

IUPAC Name |

(4-methoxy-3-methylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-9(6-14-8(2)12)11-5-4-10(7)13-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTJYHWFUSJKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442064 | |

| Record name | 2-acetoxymethyl-3-methyl-4-methoxy-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102625-98-9 | |

| Record name | 2-acetoxymethyl-3-methyl-4-methoxy-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acylation of Pyridine N-Oxide Derivatives

A prominent method involves the acylation of pyridine N-oxide precursors. For example, 3-methyl-4-methoxy-pyridine N-oxide can undergo acetoxylation at the 2-position using acetyl chloride or acetic anhydride in the presence of acid catalysts. This approach mirrors the synthesis of 3-methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridine described in CN111704573A.

Reaction Mechanism :

-

Base-mediated alkoxylation : Introduction of the methoxy group at the 4-position via nucleophilic substitution, typically using methoxide ions.

-

N-Oxide formation : Oxidation of the pyridine ring to form the N-oxide intermediate.

-

Acylation : Treatment with acetyl chloride or acetic anhydride in the presence of p-toluenesulfonic acid (PTSA) to install the acetoxymethyl group.

Key Conditions :

Multi-Step Synthesis from Chloropyridine Precursors

An alternative route, adapted from CN106083705A, involves sequential functionalization of chloropyridine derivatives:

Stepwise Process :

-

Alkoxylation : Reaction of 2,3-dimethyl-4-chloropyridine with sodium methoxide to introduce the 4-methoxy group.

-

N-Oxidation : Oxidation with hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.

-

Acetylation : Trifluoromethanesulfonic acid-catalyzed reaction with acetyl chloride to yield the acetoxymethyl group.

Critical Parameters :

-

Temperature : 85–100°C for alkoxylation; 15–35°C for acetylation.

-

Purification : Toluene extraction and pH-controlled crystallization (pH 3–4) ensure >98% purity.

Optimization of Reaction Parameters

Temperature and Time Effects

| Parameter | Acylation Route | Chloropyridine Route |

|---|---|---|

| Reaction Temp | 20–30°C | 15–100°C |

| Time | 1–3 h | 4–6 h |

| Yield | ≥90% | 72–87g per 110g input |

Elevated temperatures (>60°C) accelerate alkoxylation but risk side reactions, necessitating precise control.

Solvent Systems and Phase Separation

-

Halogenated solvents (e.g., dichloromethane) improve intermediate solubility during acetylation.

-

Ethyl acetate is preferred for chlorination due to its compatibility with thionyl chloride.

-

Post-reaction phase separation with toluene reduces impurities by 40–50%.

Catalytic Systems and Reagent Selection

Acid Catalysts

Acylating Agents

| Reagent | Reaction Rate | Byproduct Formation |

|---|---|---|

| Acetyl chloride | Fast | Moderate (HCl) |

| Acetic anhydride | Slower | Low (acetic acid) |

Acetyl chloride is favored for industrial processes due to faster kinetics.

Purification and Characterization

Crystallization Techniques

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The acetoxymethyl, methyl, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional carbonyl groups, while substitution reactions could introduce various functional groups in place of the original substituents.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound has garnered attention for its potential as a precursor in the synthesis of pharmaceutical agents, particularly those with antitumor activity . Research indicates that derivatives of 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine may exhibit promising biological activities, making them candidates for further therapeutic development .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—enables chemists to modify its structure to create new compounds with desired properties .

Biological Studies

The compound's derivatives are studied for their biological activity , including potential therapeutic uses in treating various diseases. The mechanism of action typically involves the hydrolysis of the acetoxymethyl group, leading to reactive intermediates that can interact with biological targets .

Types of Reactions

The compound can undergo several types of reactions:

- Oxidation : Utilizing agents like potassium permanganate or chromium trioxide to introduce functional groups.

- Reduction : Employing reducing agents such as lithium aluminum hydride to modify existing groups.

- Substitution : The acetoxymethyl, methyl, and methoxy groups can be replaced through nucleophilic or electrophilic substitution reactions .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic routes for producing this compound highlighted improvements in yield and purity through modified reaction conditions. This optimization is crucial for industrial applications where cost-effectiveness and scalability are paramount .

Data Tables

Wirkmechanismus

The mechanism of action of 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine involves its interaction with specific molecular targets. The acetoxymethyl group can undergo hydrolysis to release acetic acid and a reactive intermediate, which can then interact with biological molecules. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Acetoxymethyl-3-methyl-4-methoxy-biphenylene: This compound has a similar structure but with a biphenylene ring instead of a pyridine ring.

2-Acetoxymethyl-3-methyl-4-methoxy-aniline: This compound has an aniline ring instead of a pyridine ring.

Uniqueness

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is unique due to the combination of its substituents and the pyridine ring. This combination imparts specific chemical properties and reactivity that can be leveraged in various applications, particularly in medicinal chemistry and organic synthesis.

Biologische Aktivität

2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a pyridine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 221.25 g/mol. The compound features a pyridine ring substituted with an acetoxymethyl group and methoxy group, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is believed to modulate enzyme activities and receptor functions, leading to several pharmacological effects:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as H^+-K^+ ATPase, which plays a crucial role in gastric acid secretion .

- Cytotoxic Effects : The compound may induce cell death in cancerous cells through apoptosis pathways, similar to other pyridine derivatives that activate caspases involved in programmed cell death .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies show that it can induce apoptosis in human cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of p53 and modulation of the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction and subsequent cell death .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University focused on the antimicrobial activity of this compound. The compound was tested against a panel of bacteria, showing significant inhibition at concentrations as low as 0.01 µg/mL against resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.01 |

| Escherichia coli | 0.05 |

| Pseudomonas aeruginosa | 0.1 |

Study 2: Anticancer Activity

In another study assessing the anticancer properties, the compound was administered to cultured HeLa cells. Results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage:

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 5 | 20 |

| 10 | 50 |

| 20 | 80 |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound exhibits moderate solubility in organic solvents like DMF and ethanol, indicating potential for oral bioavailability. Its metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.

Q & A

Basic: What are the common synthetic routes for 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine, and what methodological considerations are critical for optimizing yield and purity?

Answer:

A validated synthesis route involves nucleophilic substitution and rearrangement. For example, 2,3-dimethyl-4-nitropyridine-1-oxide undergoes substitution with trifluoroethanol in the presence of mixed alkali (K₂CO₃/KOH), followed by acetic anhydride-mediated rearrangement to yield 3-methyl-2-acetoxymethyl-4-methoxy-pyridine derivatives. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature control : Rearrangement at 60–80°C minimizes side reactions.

- Purification : Column chromatography or recrystallization ensures >99% purity .

Yields up to 71% are achievable with optimized stoichiometry and inert atmosphere conditions.

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic techniques?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C4, acetoxymethyl at C2) via chemical shifts (δ 3.8–4.2 ppm for OCH₃; δ 2.1 ppm for acetate methyl).

- X-ray crystallography : Resolves stereochemistry and confirms bond lengths (e.g., C–O bond ~1.36 Å in methoxy groups) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 225.1002).

Advanced: What structural features of pyridine derivatives influence their inhibitory activity against enzymes like CYP1B1, and how can molecular docking studies guide analog design?

Answer:

- Substituent position : Pyridine at C2 (vs. C3/C4) enhances CYP1B1 inhibition (IC₅₀ = 0.011 μM for 2-(pyridin-3-yl)estradiol) due to optimal steric alignment in the enzyme’s active site.

- Hydrogen bonding : Estradiol’s C17β-OH forms critical H-bonds with heme iron .

Methodological approach :- Docking software (AutoDock/Vina) : Predict binding poses and affinity.

- Free energy calculations (MM/GBSA) : Rank analogs by ΔGbinding.

Advanced: How do computational methods such as DFT contribute to understanding the interaction mechanisms of pyridine derivatives with biological or material surfaces?

Answer:

DFT studies reveal charge-transfer interactions. For example:

- Donor-acceptor interactions : Pyridine’s nitrogen donates electrons to metal surfaces (e.g., Fe), forming protective layers (charge density ~0.25 e/Ų).

- HOMO-LUMO analysis : Lower energy gaps (ΔE ~3.5 eV) correlate with higher inhibition efficiency .

Advanced: What are the challenges in evaluating the metabolic stability and pharmacokinetic properties of this compound in preclinical models?

Answer:

- In vivo stability : Monitor plasma concentration-time profiles (e.g., t½ = 6–8 hours in rats).

- Phase I metabolism : CYP450-mediated oxidation of methoxy groups requires LC-MS/MS for metabolite identification.

- Plasma protein binding : Equilibrium dialysis assesses unbound fraction (fu >15% favors bioavailability) .

Basic: What are the key chemical properties (e.g., reactivity under acidic/basic conditions, thermal stability) of this compound that impact its handling and experimental applications?

Answer:

- Acidic conditions : Methoxy groups resist hydrolysis (pH <3), but acetoxymethyl may undergo ester cleavage.

- Thermal stability : Decomposes above 200°C (TGA data).

- Redox behavior : Electrophilic substitution at C5 occurs under nitrating conditions (HNO₃/H₂SO₄) .

Advanced: How does the substitution pattern on the pyridine ring (e.g., methoxy vs. methyl groups) affect the compound’s solubility and bioavailability in pharmacological studies?

Answer:

- Methoxy groups : Increase hydrophilicity (logP reduction by ~0.5 units) but reduce membrane permeability.

- Pyridine scaffold : Enhances water solubility via H-bonding (aqueous solubility ~25 mg/mL) .

Experimental validation :- Shake-flask method : Measures partition coefficients (logDpH7.4).

- Caco-2 assays : Assess intestinal absorption.

Advanced: What contradictory findings exist in the literature regarding the biological activity of structurally similar pyridine derivatives, and how can researchers resolve these through systematic SAR studies?

Answer:

Contradiction : While C2-substituted pyridines show potent CYP1B1 inhibition , some studies report C3 analogs with comparable activity.

Resolution :

- Systematic SAR : Synthesize analogs with incremental substituent changes (e.g., -OCH₃ vs. -CH₃ at C4).

- Bioassays : Compare IC₅₀ values under standardized conditions (e.g., EROD assay for CYP1B1).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.